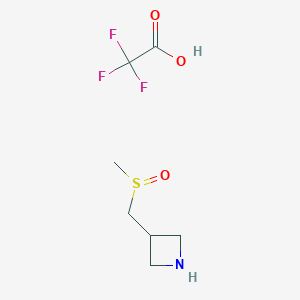

3-(Methylsulfinylmethyl)azetidine;2,2,2-trifluoroacetic acid

描述

3-(Methylsulfinylmethyl)azetidine;2,2,2-trifluoroacetic acid (hereafter referred to as the target compound) is an azetidine derivative paired with trifluoroacetic acid (TFA) as a counterion. The methylsulfinylmethyl group (-CH2-S(O)-CH3) introduces a polar, electron-withdrawing substituent, which may enhance solubility and modulate receptor interactions. TFA, a strong fluorinated carboxylic acid, is commonly used in salt formation to improve crystallinity and purification .

属性

IUPAC Name |

3-(methylsulfinylmethyl)azetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NOS.C2HF3O2/c1-8(7)4-5-2-6-3-5;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIDHQXNZYADMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC1CNC1.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 3-(Methylsulfinylmethyl)azetidine;2,2,2-trifluoroacetic acid involves several steps. One common method includes the reaction of azetidine with methylsulfinylmethyl chloride under specific conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide and is carried out at a controlled temperature to ensure the formation of the correct product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反应分析

3-(Methylsulfinylmethyl)azetidine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding sulfides.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfinylmethyl group can be replaced by other nucleophiles under appropriate conditions.

科学研究应用

Medicinal Chemistry

The compound has shown potential as an antimicrobial agent due to its ability to inhibit various pathogens. Its azetidine structure is known for enhancing bioactivity in drug design.

- Antimicrobial Activity : Studies have indicated effectiveness against bacterial strains such as Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM for certain derivatives.

Antioxidant Properties

Research suggests that derivatives of this compound exhibit strong antioxidant activity, which is crucial in preventing oxidative stress-related diseases. The mechanism involves scavenging free radicals and inhibiting lipid peroxidation.

Anti-inflammatory Effects

Preliminary studies have shown that this compound may possess anti-inflammatory properties comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Assays measuring cytokine production indicate potential therapeutic applications in inflammatory diseases.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated significant inhibitory activity against Mycobacterium tuberculosis with IC50 values between 1.35 - 2.18 µM. |

| Study B | Antioxidant | Showed strong antioxidant efficacy similar to established controls, indicating potential for treating oxidative stress-related conditions. |

| Study C | Anti-inflammatory | Assessed through cytokine production assays, showing effects comparable to NSAIDs. |

Industrial Applications

In industrial settings, the compound can be utilized as:

- Building Block : For synthesizing more complex organic molecules.

- Ligand in Coordination Chemistry : Due to its ability to form stable complexes with metal ions.

作用机制

The mechanism of action of 3-(Methylsulfinylmethyl)azetidine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the modulation of their activity. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to bind to specific sites on target molecules, thereby exerting its effects .

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

*Calculated based on C5H11NOS (azetidine) + CF3COOH (TFA).

Key Differences:

Substituent Effects :

- The methylsulfinylmethyl group in the target compound provides polarity and hydrogen-bonding capacity due to the sulfoxide’s lone pairs, contrasting with fluorinated aryl groups in that prioritize lipophilicity and metabolic stability.

- Chiral derivatives (e.g., (2S)-2-(fluoromethyl)azetidine;TFA in ) exhibit stereospecific biological activity, whereas the target compound’s stereochemistry is undefined in the evidence.

Physicochemical Properties: The sulfoxide group increases water solubility compared to non-polar analogs like 3-(trifluoromethylphenyl)azetidine;TFA . TFA counterions universally enhance crystallinity and acidify the solution (pH ~1–2), which may influence bioavailability .

Applications :

- Fluorinated azetidines (e.g., ) are explored as CNS ligands or enzyme inhibitors due to fluorine’s electronegativity and small atomic radius.

- The target compound’s sulfoxide may interact with redox-sensitive targets or act as a prodrug (sulfoxides can be reduced to sulfides in vivo) .

Stability and Reactivity

- Thermal Stability : TFA salts are generally stable up to 150°C, but the sulfoxide group may decompose under strong reducing conditions .

- Hygroscopicity : TFA salts are hygroscopic, requiring anhydrous storage .

- Oxidative Sensitivity : Sulfoxides are less prone to oxidation than sulfides but can form sulfones under harsh conditions .

Research and Development Insights

- Drug Discovery : Azetidine-TFA salts are prioritized for their balanced solubility and membrane permeability. The target compound’s sulfoxide could improve blood-brain barrier penetration compared to bulkier aryl analogs .

- Synthetic Challenges : Introducing sulfoxides requires precise stoichiometry in oxidation steps, unlike fluorinated groups added via cross-coupling (e.g., Suzuki-Miyaura in ).

生物活性

3-(Methylsulfinylmethyl)azetidine;2,2,2-trifluoroacetic acid is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activities.

- IUPAC Name : 3-(Methylsulfinylmethyl)azetidine 2,2,2-trifluoroacetate

- CAS Number : 2309466-10-0

- Molecular Formula : C8H14F3NO3

- Molecular Weight : 247.24 g/mol

- Purity : 95% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of azetidine derivatives against multidrug-resistant strains of Mycobacterium tuberculosis. The compound has shown promising results in inhibiting bacterial growth through mechanisms that disrupt cell envelope biogenesis.

The mode of action for azetidine derivatives, including the target compound, involves:

- Inhibition of mycolic acid biosynthesis in mycobacteria.

- Distinct action compared to existing mycobacterial cell wall inhibitors .

Efficacy Data

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values against various strains:

| Compound | M. smegmatis MIC (μM) | M. bovis BCG MIC (μM) |

|---|---|---|

| BGAz-001 | 30.5 | 64.5 |

| BGAz-002 | 25.0 | 50.0 |

| BGAz-003 | 15.0 | 30.0 |

| BGAz-004 | 20.0 | 40.0 |

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of the compound were evaluated in various cell lines. The results indicated that while some derivatives exhibited significant cytotoxicity at higher concentrations, others maintained cell viability at lower doses.

Case Study: Cytotoxicity in B16F10 Cells

A study assessed the cytotoxic effects of several azetidine analogs on B16F10 murine melanoma cells:

- Analog 1 : IC50 = 17.62 μM (non-cytotoxic at ≤20 μM)

- Analog 2 : Significant cytotoxicity observed even at low concentrations (2.5 μM)

- Analog 3 : IC50 = 1.12 μM (stronger than kojic acid) .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the azetidine ring and substituents significantly impact biological activity:

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Methylsulfinylmethyl)azetidine;2,2,2-trifluoroacetic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including azetidine ring formation and sulfoxide functionalization. Key steps may include nucleophilic substitution for sulfinyl group introduction and acid-base reactions for trifluoroacetic acid coupling. To optimize efficiency, employ statistical experimental design (e.g., factorial design) to identify critical parameters such as temperature, solvent polarity, and catalyst loading. Computational reaction path searches using quantum chemical methods (e.g., density functional theory) can predict energy barriers and guide condition selection, reducing trial-and-error approaches .

Q. Which spectroscopic techniques are critical for characterizing the structural and purity attributes of this compound?

- Methodological Answer : High-resolution NMR (1H, 13C, 19F) is essential for confirming the azetidine ring geometry and trifluoroacetic acid moiety. Mass spectrometry (HRMS) validates molecular weight, while HPLC with UV/Vis or MS detection assesses purity. For sulfoxide group analysis, IR spectroscopy (S=O stretching ~1020-1070 cm⁻¹) and sulfur-specific elemental analysis are recommended. X-ray crystallography resolves stereochemistry if suitable crystals are obtained .

Advanced Research Questions

Q. How can computational chemistry accelerate the design of derivatives or analogs of this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT or molecular dynamics) predict electronic properties, reactive sites, and binding affinities. Tools like ICReDD’s reaction path search algorithms integrate computational and experimental data to prioritize synthetic targets. For example, substituent effects on the sulfinyl group’s chirality can be modeled to optimize pharmacological activity. Machine learning models trained on structural analogs further narrow down viable candidates .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers). Standardize protocols using factorial design to isolate confounding variables. Cross-validate results via orthogonal assays (e.g., enzymatic vs. cell-based). Meta-analysis of published data, weighted by study quality (e.g., sample size, controls), can identify consensus mechanisms. Comparative studies with structurally related compounds (e.g., trifluoromethyl analogs) clarify structure-activity relationships .

Q. How should experimental design address variability in pharmacological studies involving this compound?

- Methodological Answer : Use randomized block designs to control batch-to-batch variability in compound purity. Dose-response curves with ≥3 replicates improve statistical power. For in vivo studies, employ blinded protocols and standardized pharmacokinetic sampling times. Computational pharmacokinetic modeling (e.g., PBPK) predicts bioavailability and guides dosing regimens. Data normalization against internal controls (e.g., housekeeping genes) minimizes technical noise .

Q. What methodologies elucidate the compound’s interaction with biological targets at the molecular level?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) predicts binding modes to proteins like sulfotransferases or ion channels. Surface plasmon resonance (SPR) quantifies binding kinetics (KD, kon/koff). Cryo-EM or X-ray crystallography provides high-resolution structural insights. Free-energy perturbation (FEP) calculations refine binding affinity predictions. Cross-correlate computational and experimental data to validate interaction hypotheses .

Methodological Notes

- Data Validation : Always cross-check purity data (HPLC, NMR) with orthogonal methods to avoid artifacts. For biological assays, include positive/negative controls and validate using siRNA knockdown or competitive inhibitors .

- Safety Protocols : Handle trifluoroacetic acid derivatives under fume hoods due to corrosive and volatile hazards. Use LC-MS-grade solvents to minimize interference in spectroscopic analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。